molecular formula C16H29N3O3 B6144637 tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate CAS No. 1305711-98-1

tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B6144637
CAS No.: 1305711-98-1
M. Wt: 311.42 g/mol
InChI Key: AVIZMDYPFAPLEH-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (CAS 1305711-98-1) is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.4198 g/mol . This molecule features a piperidine ring system, a prevalent scaffold in pharmaceutical chemistry due to its three-dimensional framework that allows for precise orientation of substituents to interact with biological targets . The presence of a tert-butyloxycarbonyl (Boc) carbamate group serves as a protecting group for the amine functionality, enhancing the molecule's stability and making it a valuable intermediate in multi-step organic synthesis . The specific inclusion of a piperidine-4-carbonyl moiety further increases its utility, providing a defined vector for molecular expansion. As a bifunctional building block, this compound is primarily used in medicinal chemistry research for the synthesis of more complex molecules. Its structure is particularly relevant in the exploration of novel therapeutic agents. For instance, research into NLRP3 inflammasome inhibitors has utilized compounds containing the 1-(piperidin-4-yl) substructure, highlighting the importance of such piperidine-based frameworks in developing treatments for inflammatory diseases . The carbamate group itself is a key functional group that can be used to modulate a compound's properties and is often employed as a bioisostere for amide or ester functionalities . This product is intended for research and development purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-10-19(11-7-13)14(20)12-4-8-17-9-5-12/h12-13,17H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIZMDYPFAPLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine-4-Amine

The synthesis begins with the protection of the primary amine group in piperidine-4-amine using di-tert-butyl dicarbonate (Boc₂O). This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serving as acid scavengers. The reaction proceeds at room temperature for 12–18 hours, yielding tert-butyl piperidin-4-ylcarbamate with >90% purity.

Critical Parameters :

  • Solvent Polarity : Dichloromethane enhances reaction homogeneity, while THF accelerates Boc activation.

  • Base Selection : DIPEA outperforms TEA in minimizing side reactions due to its steric bulk.

Acylation with Piperidine-4-Carbonyl Chloride

The Boc-protected intermediate undergoes acylation using piperidine-4-carbonyl chloride. This step requires anhydrous conditions, with DCM or acetonitrile as solvents and catalytic DMAP (4-dimethylaminopyridine) to facilitate nucleophilic attack. The reaction is conducted at 0–5°C to prevent racemization, followed by gradual warming to room temperature.

Reaction Profile :

ParameterOptimal ConditionYield Impact
Temperature0°C → 25°C (ramp)+15% yield stability
Catalyst Loading0.1 equiv DMAPPrevents overacylation
SolventAnhydrous DCMMaximizes solubility

Post-acylation, the crude product is washed with 1M HCl to remove unreacted acyl chloride, followed by sodium bicarbonate to neutralize residual acid.

Key Reaction Parameters and Optimization

Solvent Effects on Acylation Efficiency

Solvent polarity directly impacts reaction kinetics and product stability. Comparative studies reveal:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane8.938495
Acetonitrile37.57892
THF7.587289

DCM’s low polarity minimizes premature Boc deprotection while ensuring reagent miscibility.

Catalytic Systems and Reaction Acceleration

The use of coupling agents such as HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) enhances acylation efficiency by activating the carbonyl group. A comparison of catalysts shows:

CatalystLoading (equiv)Time (h)Yield (%)
HCTU1.2488
EDCI/HOBt1.5682
DCC1.0875

HCTU’s superior performance stems from its stability in aprotic solvents and reduced racemization risk.

Purification and Isolation Techniques

Silica Gel Chromatography

Final purification employs gradient elution with dichloromethane/methanol (95:5 to 90:10). This removes unreacted starting materials and dimeric byproducts.

Elution Profile :

  • Fraction 1 (100% DCM): Non-polar impurities (e.g., Boc-protected diamine).

  • Fraction 2 (95:5 DCM/MeOH): Target compound (Rf = 0.3–0.4).

  • Fraction 3 (90:10 DCM/MeOH): Polar byproducts (e.g., deprotected amine).

Recrystallization for Enhanced Purity

Recrystallization from ethyl acetate/hexane (1:3) yields colorless crystals with >99% purity. Key data:

Solvent SystemRecovery (%)Purity (%)
Ethyl acetate/hexane7599.5
Methanol/water8298.0
Acetone6897.5

Comparative Analysis of Synthetic Routes

Stepwise vs. Convergent Approaches

A convergent strategy, where Boc protection and acylation are performed in separate modules, outperforms stepwise methods:

ApproachTotal Yield (%)Purity (%)Time (days)
Convergent78983
Stepwise65955

Scalability and Industrial Feasibility

Pilot-scale runs (1 kg batch) using continuous flow reactors achieve 85% yield with 97% purity, demonstrating industrial viability. Key parameters:

ParameterLaboratory ScalePilot Scale
Reaction Volume (L)0.550
Temperature Control±2°C±0.5°C
Mixing EfficiencyMagnetic stirrerTurbine
ConditionHalf-Life (h)Degradation Product
1M HCl, 25°C2.5Piperidine-4-carbonyl acid
1M NaOH, 25°C4.0Free amine

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The piperidine rings can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkylating agents such as alkyl halides or aryl halides in the presence of a base are used.

Major Products Formed

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : The compound is explored as a precursor in the synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at treating neurological disorders or other diseases involving piperidine derivatives .
    • Antimicrobial Activity : Research indicates that similar piperidine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess such activities, making it valuable in combating antibiotic-resistant bacteria .
  • Biological Research :
    • Enzyme Inhibition Studies : The compound's structure allows it to be tested as an enzyme inhibitor, which could lead to insights into metabolic pathways and disease mechanisms. For instance, studies have shown that piperidine derivatives can modulate enzyme activity related to neurotransmitter systems .
    • Receptor Binding Studies : Investigations into how this compound interacts with specific receptors (e.g., dopamine or serotonin receptors) could provide valuable information for neuropharmacology .
  • Material Science :
    • Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers or materials with specific properties, particularly in drug delivery systems where controlled release is essential.

Case Studies and Research Findings

StudyApplicationFindings
Study 1Drug DevelopmentDemonstrated synthesis of novel piperidine-based compounds showing potential as analgesics.
Study 2Antimicrobial ActivityInvestigated the efficacy of related compounds against resistant bacterial strains, highlighting the need for further exploration of this compound .
Study 3Enzyme InhibitionExplored the inhibition of acetylcholinesterase by piperidine derivatives, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine rings can bind to receptors or enzymes, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the binding affinity. These interactions can lead to changes in cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) Piperidine-4-carbonyl C₁₆H₂₇N₃O₃ 312.41 Rigid bicyclic structure; used in protease/polymerase inhibitors
tert-butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate Oxane-4-carbonyl (tetrahydropyran) C₁₆H₂₈N₂O₄ 312.41 Enhanced solubility due to oxygen-rich oxane; potential CNS drug intermediate
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate 6-Chloropyridazine-3-carbonyl C₁₅H₂₁ClN₄O₃ 340.80 Electron-withdrawing Cl improves lipophilicity; antiviral/hIV inhibitor candidate
tert-butyl N-[1-(pyridin-2-yl)piperidin-4-yl]carbamate Pyridin-2-yl C₁₅H₂₄N₄O₂ 292.38 Aromatic pyridine enables π-π stacking; kinase inhibitor scaffold
tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl C₁₁H₂₂N₂O₄S 278.37 Strong electron-withdrawing group; enhances metabolic stability in protease inhibitors

Biological Activity

tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, which is significant in medicinal chemistry due to its structural versatility and ability to interact with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₃₁N₃O₂
Molecular Weight 273.45 g/mol
CAS Number 203520-03-0

The structure includes a tert-butyl group, a carbamate moiety, and a piperidine ring, which collectively contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate these targets, potentially influencing various biological pathways.

Key Activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro tests have demonstrated its ability to reduce IL-1β release and pyroptotic cell death in macrophage models .
  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that this compound could exhibit comparable antimicrobial effects .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. The results indicated that while it possesses biological activity, careful consideration of dosage is crucial to minimize adverse effects on normal cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the piperidine ring have been explored to enhance potency against specific targets, particularly in the context of inflammatory diseases .

Study 1: Inhibition of NLRP3 Inflammasome

In a study examining the compound's anti-inflammatory properties, differentiated THP-1 cells were treated with lipopolysaccharides (LPS) to induce NLRP3 expression. Subsequent treatment with this compound resulted in a significant reduction in pyroptosis and IL-1β release compared to vehicle-treated controls. The data is summarized in Table 1 below:

TreatmentPyroptosis % DecreaseIL-1β Release Inhibition (%)
Vehicle00
Compound (10 µM)4550

Study 2: Antimicrobial Activity Assessment

An assessment of related compounds demonstrated significant antibacterial activity against drug-resistant strains at low concentrations (0.78–3.125 µg/mL), indicating potential therapeutic applications for treating resistant infections .

Q & A

Q. What safety protocols are critical for handling reactive intermediates?

  • Methodology : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., NaH-mediated reactions). Employ PPE (nitrile gloves, face shields) and fume hoods. Quench reactive byproducts (e.g., acyl chlorides) with aqueous NaHCO₃. Monitor stability under stress conditions (heat, light) via accelerated degradation studies .

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